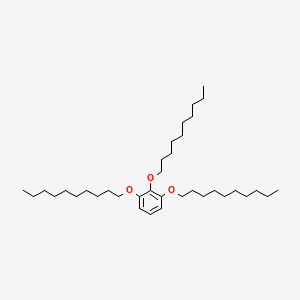

1,2,3-Tris(decyloxy)benzene

Description

Properties

CAS No. |

151237-07-9 |

|---|---|

Molecular Formula |

C36H66O3 |

Molecular Weight |

546.9 g/mol |

IUPAC Name |

1,2,3-tris-decoxybenzene |

InChI |

InChI=1S/C36H66O3/c1-4-7-10-13-16-19-22-25-31-37-34-29-28-30-35(38-32-26-23-20-17-14-11-8-5-2)36(34)39-33-27-24-21-18-15-12-9-6-3/h28-30H,4-27,31-33H2,1-3H3 |

InChI Key |

CLWWKLPXMUQPQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCC)OCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Tris Decyloxy Benzene and Analogous Structures

Alkylation Strategies for Pyrogallol (B1678534) Derivatives

The most common and direct method for synthesizing 1,2,3-tris(decyloxy)benzene is the O-alkylation of pyrogallol, also known as 1,2,3-trihydroxybenzene. This transformation is typically achieved through the well-established Williamson ether synthesis.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. lscollege.ac.inbyjus.com In the context of producing this compound, this SN2 reaction involves the deprotonation of the hydroxyl groups of pyrogallol to form a tris-alkoxide, which then acts as a nucleophile, attacking an alkyl halide, in this case, a decyl halide. richmond.edumasterorganicchemistry.com

The reaction is typically carried out by treating pyrogallol with a suitable base to generate the alkoxide ions in situ. byjus.com These highly reactive species then react with three equivalents of a decylating agent, such as 1-bromodecane (B1670165) or 1-iododecane, to furnish the desired this compound. kfupm.edu.saamazonaws.comrsc.org The choice of the halogen in the alkylating agent can influence the reaction rate, with iodides generally being more reactive than bromides. francis-press.com

A representative synthetic procedure involves dissolving pyrogallol in a polar aprotic solvent like N,N-dimethylformamide (DMF). kfupm.edu.saamazonaws.comrsc.orgwiley-vch.de A base, most commonly anhydrous potassium carbonate (K₂CO₃), is then added to the mixture. kfupm.edu.saamazonaws.comrsc.orgwiley-vch.de The suspension is heated, and the decyl halide is introduced to initiate the alkylation process. kfupm.edu.saamazonaws.comwiley-vch.de

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yields and purity in the synthesis of this compound necessitates careful optimization of several reaction parameters. numberanalytics.com

Base and Solvent: The choice of base and solvent is critical. Strong bases like potassium carbonate are effective in deprotonating the phenolic hydroxyl groups of pyrogallol. kfupm.edu.saamazonaws.comrsc.orgwiley-vch.de Polar aprotic solvents such as DMF or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the resulting alkoxide. numberanalytics.com

Temperature: The reaction is typically conducted at elevated temperatures, often between 80°C and 90°C, to ensure a reasonable reaction rate. kfupm.edu.saamazonaws.comrsc.org Typical reaction times can range from 8 to 24 hours. kfupm.edu.saamazonaws.comrsc.orgwiley-vch.de

Stoichiometry: The stoichiometry of the reactants is crucial. A molar excess of both the base and the alkylating agent is often employed to drive the reaction to completion and ensure the full alkylation of all three hydroxyl groups. For instance, using five to six equivalents of potassium carbonate and three equivalents of the decyl halide per equivalent of pyrogallol is common. kfupm.edu.saamazonaws.comwiley-vch.de

Inert Atmosphere: To prevent potential side reactions, such as the oxidation of pyrogallol, the reaction is typically carried out under an inert atmosphere, for example, by bubbling argon or nitrogen through the reaction mixture. kfupm.edu.saamazonaws.com

Microwave-Assisted Synthesis: Modern techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency. sacredheart.eduunivpancasila.ac.id Microwave irradiation can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating. sacredheart.edu

The following table summarizes typical reaction conditions reported in the literature for the Williamson ether synthesis of 1,2,3-trialkoxybenzenes.

| Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyrogallol, 1-Bromododecane (B92323) | K₂CO₃ | DMF | 80 | 8 | - | kfupm.edu.sa |

| Pyrogallol, 1-Bromododecane | K₂CO₃ | DMF | 90 | 16 | - | amazonaws.com |

| Pyrogallol, 1-Bromododecane | K₂CO₃ | DMF | - | - | - | wiley-vch.de |

| Pyrogallol, 1-Bromooctane | K₂CO₃ | DMF | 90 (reflux) | 24 | 82.91 | rsc.org |

| Pyrogallol, 1-Bromododecane | K₂CO₃ | DMF | - | - | 89.91 | rsc.org |

Alternative Synthetic Routes to 1,2,3-Trialkoxybenzene Cores

While the direct alkylation of pyrogallol is the most straightforward approach, alternative strategies can be employed, particularly when aiming for more complex or asymmetrically substituted analogs.

One potential alternative involves the dealkylation of a pre-existing trimethoxybenzene derivative followed by re-alkylation. For instance, 5-bromo-1,2,3-trimethoxybenzene (B181038) can be demethylated using a reagent like boron tribromide (BBr₃) to yield the corresponding bromopyrogallol. researchgate.net This intermediate can then be alkylated with the desired alkyl halide to introduce different alkoxy chains.

Another approach could involve the construction of the benzene (B151609) ring itself with the desired alkoxy groups already in place, though this is generally a more complex and less common strategy for simple symmetrical trialkoxybenzenes.

Scalability Considerations in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges.

Reaction Conditions: While laboratory syntheses often achieve high yields (50-95%), maintaining these yields on a larger scale can be difficult due to issues with heat and mass transfer. lscollege.ac.in Industrial procedures may require near-quantitative conversion to be economically viable. lscollege.ac.in

Purification: The purification of the final product, typically achieved through crystallization or column chromatography on a lab scale, can become a bottleneck in large-scale production. amazonaws.comrsc.org Developing efficient, scalable purification methods is crucial.

Reagent Cost and Availability: The cost and availability of starting materials, particularly the long-chain alkyl halide (1-bromodecane), can significantly impact the economic feasibility of large-scale synthesis.

Process Safety: The use of flammable solvents like DMF and the handling of reactive intermediates require careful consideration of process safety protocols, especially at an industrial scale.

Overcoming these challenges requires careful process development and optimization to ensure a safe, efficient, and cost-effective manufacturing process for this compound.

Chemical Functionalization and Derivatization Strategies of 1,2,3 Tris Decyloxy Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 1,2,3-tris(decyloxy)benzene is electron-rich due to the electron-donating nature of the three alkoxy groups, making it susceptible to electrophilic aromatic substitution. These reactions allow for the introduction of various functional groups directly onto the aromatic core, which can then serve as handles for further transformations.

Halogenation (e.g., Bromination) for Further Coupling

Halogenation, particularly bromination, is a key functionalization reaction for this compound, as it introduces a versatile functional group that can participate in a wide range of cross-coupling reactions. The three alkoxy groups are ortho-, para-directing activators. In the case of the 1,2,3-substitution pattern, the positions para to the 1- and 3-decyloxy groups are blocked. The position para to the 2-decyloxy group (C5) and the ortho positions are activated. Steric hindrance from the adjacent decyloxy groups can influence the regioselectivity of the halogenation.

A common method for the bromination of activated aromatic rings involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). For analogous compounds like 1,2,3-trimethoxybenzene, bromination has been shown to occur, yielding the corresponding bromo derivative. This process provides a crucial intermediate for subsequent carbon-carbon bond-forming reactions.

The resulting bromo-1,2,3-tris(decyloxy)benzene can be utilized in various palladium-catalyzed cross-coupling reactions to construct more complex molecular architectures. These include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester).

Sonogashira Coupling: Coupling with a terminal alkyne, which is catalyzed by both palladium and copper(I) complexes. wikipedia.orgyoutube.com

Heck Coupling: Reaction with an alkene in the presence of a base. khanacademy.org

Stille Coupling: Coupling with an organotin compound. masterorganicchemistry.com

These coupling reactions are fundamental in organic synthesis for creating new carbon-carbon bonds, enabling the attachment of a wide variety of organic fragments to the this compound core.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactant for Bromo-derivative | Resulting Bond |

|---|---|---|

| Suzuki | Aryl/Alkyl Boronic Acid | C-C (Aryl/Alkyl) |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) |

| Heck | Alkene | C-C (Alkenyl) |

| Stille | Organostannane | C-C (Aryl/Alkenyl/Alkyl) |

Nitration for Subsequent Reduction

Nitration of the aromatic ring is another important electrophilic aromatic substitution reaction. This is typically achieved by treating this compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.

The introduced nitro group (NO₂) is a strong electron-withdrawing group and a meta-director. However, its primary utility in the derivatization of this compound often lies in its subsequent reduction to an amino group (NH₂). The reduction of the nitro group can be accomplished through various methods, including:

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas (H₂).

Reaction with metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl).

The resulting aniline (B41778) derivative, amino-1,2,3-tris(decyloxy)benzene, possesses a nucleophilic amino group that can be further functionalized, for example, through acylation to form amides or diazotization to yield diazonium salts, which are themselves versatile synthetic intermediates.

Sulfonation and its Influence on Amphiphilic Properties

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring. This is typically carried out by reacting this compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). The electrophile in this reaction is SO₃.

The introduction of a highly polar and acidic sulfonic acid group has a profound impact on the molecule's properties. While the three long decyloxy chains confer significant hydrophobic (lipophilic) character, the sulfonic acid group is strongly hydrophilic. The combination of these two distinct features within the same molecule results in an amphiphilic compound. Such amphiphiles have the potential to self-assemble into organized structures, such as micelles or liquid crystals, in appropriate solvents. The sulfonation of the related compound 1,2,3-trihydroxybenzene has been studied, providing a basis for understanding this transformation.

Modification of Alkyl Chains for Tailored Molecular Architecture

In addition to reactions on the aromatic ring, the terminal ends of the three decyloxy chains provide sites for chemical modification. This approach allows for the introduction of functional groups at the periphery of the molecule, which can be used to alter solubility, introduce reactive sites for polymerization, or enable attachment to surfaces or other molecules. A primary synthetic route to achieve this is the Williamson ether synthesis, starting from 1,2,3-trihydroxybenzene (pyrogallol) and a suitably functionalized decyl halide. wikipedia.orgyoutube.com

Introduction of Terminal Functional Groups (e.g., Carboxylic Acid, Azido (B1232118), Chloromethyl)

By choosing an appropriate long-chain alkylating agent, a variety of terminal functional groups can be introduced.

Carboxylic Acid: To introduce a terminal carboxylic acid, 1,2,3-trihydroxybenzene can be reacted with a haloalkanoic acid ester, such as ethyl 10-bromodecanoate, in the presence of a base. The resulting tri-ester can then be hydrolyzed to yield the tris-carboxylic acid derivative. This introduces acidic functional groups at the periphery, significantly altering the molecule's solubility and providing sites for forming amides or esters.

Azido: An azido group (-N₃) can be introduced by reacting 1,2,3-trihydroxybenzene with a long-chain alkyl halide that has a terminal azide (B81097), or more commonly, by reacting it with a dihaloalkane (e.g., 1,10-dibromodecane) to form the tris(10-bromodecyloxy)benzene derivative, followed by nucleophilic substitution with sodium azide (NaN₃). The azide group is a versatile functional group that can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient conjugation to other molecules.

Chloromethyl: The introduction of a terminal chloromethyl group can be achieved through various synthetic routes. One approach involves the chloroacetylation of 1,2,3-trihydroxybenzene, followed by further synthetic steps to extend the chain. A more direct approach would be the Williamson ether synthesis using a long-chain chloroalkanol that has been activated as a halide or tosylate. The terminal chloro group serves as a reactive site for nucleophilic substitution reactions.

Table 2: Strategies for Terminal Functionalization of Alkyl Chains

| Functional Group | Synthetic Approach | Key Reagents |

|---|---|---|

| Carboxylic Acid | Williamson ether synthesis followed by hydrolysis | 1,2,3-Trihydroxybenzene, ω-bromoalkanoic acid ester, Base, H₃O⁺ |

| Azido | Williamson ether synthesis with a dihaloalkane, followed by substitution | 1,2,3-Trihydroxybenzene, 1,10-Dibromodecane, Base, Sodium Azide |

| Chloromethyl | Williamson ether synthesis with a protected ω-chloroalkanol | 1,2,3-Trihydroxybenzene, Protected ω-chloroalkyl halide, Base |

Elongation and Variation of Alkyl Chain Length

The length of the three alkyl chains can be readily modified to tailor the molecule's size, shape, and intermolecular interactions. This is typically achieved by using different alkyl halides in the initial Williamson ether synthesis with 1,2,3-trihydroxybenzene. For example, using 1-bromododecane (B92323) instead of 1-bromodecane (B1670165) would yield 1,2,3-tris(dodecyloxy)benzene.

Varying the alkyl chain length can have a significant impact on the material's properties, such as its melting point, liquid crystalline behavior, and solubility. Longer chains generally increase the van der Waals interactions between molecules, which can favor the formation of ordered phases. This strategy allows for the systematic investigation of structure-property relationships in materials based on the 1,2,3-trialkoxybenzene scaffold.

Coupling Reactions for Extended Conjugated Systems

The creation of extended π-conjugated systems is fundamental in the development of organic electronic materials. By chemically linking the this compound core to other aromatic or heteroaromatic units, it is possible to tailor the optoelectronic properties of the resulting molecules. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl or vinyl groups. nih.govnih.gov The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate in the presence of a base. nih.govresearchgate.net

To utilize this compound in a Suzuki-Miyaura coupling, it must first be functionalized to introduce either a leaving group (e.g., bromine, iodine) or a boronic acid/ester moiety. Halogenation, for instance, can be achieved at the 5-position of the benzene ring due to the ortho-para directing effects of the alkoxy groups. The resulting 5-halo-1,2,3-tris(decyloxy)benzene can then be coupled with a variety of aryl or heteroaryl boronic acids to synthesize biaryl compounds. Conversely, the halogenated derivative can be converted into a boronic ester, which can then react with various aryl halides. researchgate.netresearchgate.net This versatility allows for the synthesis of a wide array of extended conjugated structures with tailored electronic properties.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| This compound Derivative | Coupling Partner | Catalyst/Base System | Expected Product |

| 5-Bromo-1,2,3-tris(decyloxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Phenyl-1,2,3-tris(decyloxy)benzene |

| 5-Bromo-1,2,3-tris(decyloxy)benzene | 2-Thienylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 5-(Thiophen-2-yl)-1,2,3-tris(decyloxy)benzene |

| 1,2,3-Tris(decyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | 4-Bromopyridine | Pd(OAc)₂ / SPhos / K₃PO₄ | 5-(Pyridin-4-yl)-1,2,3-tris(decyloxy)benzene |

| 1,2,3-Tris(decyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos / K₂CO₃ | 5-(4-Nitrophenyl)-1,2,3-tris(decyloxy)benzene |

Click Chemistry Approaches for Triazole Integration

To integrate a triazole moiety, this compound must first be derivatized to bear either an azide or a terminal alkyne group. An azide derivative can be prepared, for example, by nucleophilic substitution of a corresponding halide or tosylate with sodium azide. An alkyne functionality can be introduced through etherification with a small propargyl group or via Sonogashira coupling with an alkyne-containing reagent. The resulting functionalized molecule can then be "clicked" with a complementary azide or alkyne, providing a modular and highly efficient route to complex structures. rsc.orgrsc.org

Table 2: Representative Click Chemistry Reactions for Triazole Synthesis

| This compound Derivative | Coupling Partner | Catalyst | Product Featuring Triazole Linkage |

| 5-Azidomethyl-1,2,3-tris(decyloxy)benzene | Phenylacetylene | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-((1,2,3-Tris(decyloxy)benzen-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole |

| 5-(Prop-2-yn-1-yloxy)-1,2,3-tris(decyloxy)benzene | 1-Azido-4-nitrobenzene | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(4-Nitrophenyl)-4-((1,2,3-tris(decyloxy)phenoxy)methyl)-1H-1,2,3-triazole |

| 5-Ethynyl-1,2,3-tris(decyloxy)benzene | Benzyl azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-Benzyl-4-(1,2,3-tris(decyloxy)phenyl)-1H-1,2,3-triazole |

Derivatization Towards Dendritic and Hyperbranched Architectures

The unique 1,2,3-substitution pattern of the decyloxy chains on the benzene ring makes this compound an attractive building block for the synthesis of highly branched, three-dimensional macromolecules such as dendrimers and hyperbranched polymers. instras.comibm.comcapes.gov.br These materials are of great interest due to their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups. instras.comnanobioletters.com

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, interior branching units, and a surface of terminal groups. cmu.edu this compound can be employed as a central core molecule. By introducing reactive sites (e.g., at the 4, 5, and 6 positions, or more commonly at a single position like 5-), pre-synthesized dendritic wedges (dendrons) can be attached, leading to a dendrimer whose core is shielded by the decyloxy chains. cmu.eduresearchgate.net Alternatively, functionalized this compound derivatives can serve as the repeating monomer units in either convergent or divergent dendrimer synthesis strategies.

Hyperbranched polymers are similar to dendrimers but are polydisperse and feature a less regular branching structure. instras.comibm.com They can often be synthesized in a convenient one-pot polymerization of an ABₓ-type monomer, where 'A' and 'B' are different reactive groups. A derivative of this compound could be designed as an AB₂ monomer, for example, by introducing one type of reactive group ('A') at the 5-position and two other reactive groups ('B') attached to the decyloxy chains. The polymerization of such a monomer leads to a highly branched, globular polymer.

Table 3: Comparison of Dendritic and Hyperbranched Architectures from this compound

| Feature | Dendrimers | Hyperbranched Polymers |

| Synthesis | Multi-step, requires purification at each stage | Typically one-pot polymerization |

| Structure | Perfectly ordered, symmetrical branching | Irregular branching, contains linear defects |

| Molecular Weight | Monodisperse (uniform size and mass) | Polydisperse (distribution of sizes and masses) |

| Role of this compound | Can act as the central core or as a repeating unit in the dendrons | Can be the basis for an ABₓ monomer |

| Properties | Well-defined shape, precise number of surface groups | Globular shape, low solution viscosity, high solubility |

Supramolecular Self Assembly of 1,2,3 Tris Decyloxy Benzene Derivatives

Fundamental Principles of Self-Assembly in Columnar Liquid Crystals

The self-assembly of disc-shaped molecules, such as derivatives of 1,2,3-tris(decyloxy)benzene, into columnar liquid crystals is a process driven by a delicate balance of non-covalent interactions. These interactions dictate the spontaneous organization of molecules into one-dimensional stacks, which then arrange themselves into two-dimensional lattices. wikipedia.orgrsc.org The primary driving force for the stacking of these discotic mesogens is the co-facial π-π interactions between their flat, rigid aromatic cores. researchgate.net This stacking results in the formation of columns.

Surrounding the rigid core are flexible peripheral side chains, in this case, decyloxy groups. These aliphatic chains play a crucial role by providing the necessary fluidity to the system and mediating the interactions between adjacent columns. researchgate.net The segregation of the incompatible aromatic cores and aliphatic chains into distinct nano-domains is a key principle governing the formation of these structures. rsc.org The system seeks to minimize its free volume, which influences the formation of liquid crystal and soft crystal phases through the engineering of molecular shape and architecture. researchgate.net Consequently, columnar phases exhibit properties of both crystalline solids (long-range positional order in two dimensions) and liquids (disorder along the column axis). aps.orglcsoftmatter.com This unique combination of order and mobility is the hallmark of the liquid crystalline state. lcsoftmatter.com

Formation of Columnar Mesophases

The aggregation of this compound derivatives leads to the formation of various columnar mesophases, which are characterized by the two-dimensional arrangement of the molecular columns. The specific phase formed is highly dependent on factors such as temperature, molecular structure, and intermolecular interactions.

Among the most common and stable arrangements for discotic molecules is the hexagonal columnar (Colh) phase. cdnsciencepub.com In this phase, the columns are packed into a two-dimensional hexagonal lattice, providing an efficient way to fill space. researchgate.netmdpi.com The formation of the Colh phase is often identified by characteristic textures observed under a polarized optical microscope (POM), such as dendritic textures with six-fold symmetry that appear upon cooling from the isotropic liquid state. cdnsciencepub.com

Further confirmation and structural details are obtained from small-angle X-ray scattering (SAXS) or X-ray diffraction (XRD) experiments. mdpi.com A typical XRD pattern for a Colh phase shows a sharp, intense reflection in the low-angle region, which corresponds to the (100) diffraction of the hexagonal lattice. cdnsciencepub.com Weaker reflections at positions corresponding to ratios of 1, 1/√3, 1/√4, 1/√7, etc., relative to the primary peak may also be observed, confirming the hexagonal symmetry. mdpi.comresearchgate.net The intercolumnar distance can be calculated from the position of the (100) peak. mdpi.com In the wide-angle region, a broad, diffuse halo is typically observed, indicating the liquid-like disorder of the alkyl chains and the disordered stacking of the aromatic cores within the columns. cdnsciencepub.com

Columnar phases can be broadly classified into two categories: disordered and ordered. aps.org This classification refers to the degree of positional correlation of the molecules along the columnar axis.

In a disordered columnar phase (Colh), the molecules within a single column are arranged in a liquid-like fashion. aps.org While they are stacked, there is no long-range positional order from one molecule to the next along the column's long axis. researchgate.net This is the more common type of columnar liquid crystal phase and is characterized by the aforementioned diffuse scattering in the wide-angle X-ray pattern, which signifies the lack of periodic arrangement of the aromatic cores. aps.orgcdnsciencepub.com

Conversely, an ordered columnar phase exhibits additional three-dimensional positional ordering. researchgate.net In these structures, not only are the columns arranged on a 2D lattice, but the molecules within the columns also have a degree of periodic arrangement along the column axis. aps.org This increased order means these phases are sometimes referred to as 'soft crystals' rather than true liquid crystals. researchgate.net The presence of long-range order within the columns would manifest as sharper reflections in the wide-angle region of the XRD pattern, in addition to the low-angle peaks from the columnar lattice. researchgate.net The transition from a disordered to an ordered columnar phase is a key area of research, as it significantly impacts the material's properties, such as charge carrier mobility. nih.gov

Influence of Molecular Design on Self-Assembly Behavior

The self-assembly process and the resulting liquid crystalline properties are exquisitely sensitive to the molecular architecture of the this compound derivatives. Subtle changes to the alkyl chains or the central core can dramatically alter phase stability, transition temperatures, and the type of mesophase formed.

The length and structure of the peripheral alkyl chains are critical determinants of mesophase behavior. tandfonline.com Generally, as the length of the alkyl chains increases, the temperature range of the liquid crystal phase can be affected. mdpi.com Longer chains increase the volume of the molten aliphatic region surrounding the columns, which can influence the intercolumnar spacing and the stability of the mesophase. acs.org For instance, studies on various liquid crystalline systems have shown that increasing the alkyl chain length can lead to a greater number of mesophases and higher clearing temperatures (the temperature at which the material becomes an isotropic liquid). mdpi.comresearchgate.net

The transition temperatures for a series of (S)-4′-(1-methyloctyloxycarbonyl) biphenyl-4-yl 4-['m'-(2,2,3,3,4,4,4-heptafluorobutoxy) 'm'alkoxy]-benzoates demonstrate a clear trend. As the number of methylene (B1212753) groups ('m') in the alkyl chain increases, the clearing temperature (T_cl) also increases, indicating enhanced stability of the liquid crystal phase.

| Compound (by 'm' value) | Melting Temperature (°C) | Clearing Temperature (°C) | Mesophase Range (°C) |

| m = 3 | 88.4 | 100.2 | 11.8 |

| m = 5 | 80.1 | 118.5 | 38.4 |

| m = 7 | 76.2 | 129.8 | 53.6 |

| Data derived from studies on homologous series of liquid crystals showing the effect of alkyl chain length on phase stability. mdpi.com |

Branching in the alkyl chains can also have a profound effect, often lowering melting points and disrupting the ordered packing, which can either destabilize the mesophase or, in some cases, lead to the formation of different, less-ordered phases.

Modification of the central aromatic core by introducing various functional groups is a powerful strategy to tune the self-assembly behavior. sfu.ca The electronic nature of these substituents plays a significant role in modulating the π-π interactions that are fundamental to column formation. nih.gov

Studies on disc-shaped molecules have shown that attaching electron-withdrawing groups to the aromatic core generally enhances the stability of the columnar phase, leading to higher clearing temperatures. nih.gov This stabilization is attributed to stronger electrostatic and dispersion forces between the electron-poor aromatic cores. nih.gov Conversely, the introduction of electron-donating groups can weaken these interactions, sometimes to the point of suppressing liquid crystalline behavior altogether. nih.gov

The symmetry of the molecule is also a critical factor. While highly symmetric molecules like benzene-1,3,5-tricarboxamides are well-known to form stable columnar structures, reducing the symmetry by functionalizing the core asymmetrically can lead to more complex phase behaviors. researchgate.netrsc.org Dipole functionalization, for example, can destabilize columnar crystalline phases due to repulsive dipole-dipole interactions that interfere with the ideal stacking arrangement. nih.govacs.org However, carefully designed functionalization can also be used to induce specific packing motifs and introduce new functionalities into the self-assembled material. sfu.ca

The table below illustrates the effect of core functionalization on the clearing temperature (T_cl) of a series of dibenzo[a,c]phenazine (B1222753) derivatives, highlighting the stabilizing effect of electron-withdrawing groups like esters and carboxylic acids.

| Derivative | R1 Substituent | R2 Substituent | Clearing Temperature (°C) |

| D(H,H) | H | H | 119 |

| D(MeE,H) | CO2Me | H | 163 |

| D(CA,H) | CO2H | H | 223 |

| D(H,OMe) | H | OMe | Not liquid crystalline |

| Data shows the influence of electron-withdrawing (ester, acid) and electron-donating (ether) groups on mesophase stability. cdnsciencepub.com |

Role of Counterions in Ionic Mesogens

In the realm of ionic liquid crystals (ILCs) derived from 1,2,3-tris(alkoxy)benzene cores, the counterion is not a mere spectator but plays a pivotal role in dictating the formation, stability, and type of mesophase. The size, shape, and charge delocalization of the counterion significantly influence the electrostatic interactions and packing efficiency within the supramolecular assembly. nih.govmdpi.com The choice of counterion can be used to control liquid crystalline properties, such as decreasing melting points. mdpi.com

| Mesogenic Core | Counterion | Observed Effect on Mesophase | Reference |

|---|---|---|---|

| Pyridinium salt with 3,4,5-tris(dodecyloxy)benzyl group | Br⁻ | Exhibits two enantiotropic columnar phases | mdpi.com |

| Pyridinium salt with 3,4,5-tris(dodecyloxy)benzyl group | NO₃⁻, BF₄⁻, PF₆⁻ | Mesophase suppression observed | mdpi.com |

| Pyridinium salts with 3,4,5-tris(alkoxy)benzyl groups (C6-C14 chains) | PF₆⁻ | Did not exhibit liquid crystal properties | mdpi.com |

Solvent-Induced Self-Assembly and Structural Transitions

The solvent is a critical component in the self-assembly of this compound derivatives, acting as more than a simple dispersant. acs.orgfigshare.comfigshare.com It actively participates in the formation of two-dimensional (2D) molecular nanostructures, and variations in solvent properties can induce significant structural transitions. acs.orgfigshare.comfigshare.com The polarity and co-assembly capability of the solvent often determine the final supramolecular architecture. nih.gov

Systematic investigations using scanning tunneling microscopy (STM) on the closely related molecule 1,3,5-tris(10-ethoxycarbonyldecyloxy)benzene (TECDB) have revealed the profound impact of the solvent and solution concentration. acs.orgfigshare.comfigshare.com At high concentrations, identical self-assembled structures were observed in solvents like 1-phenyloctane, 1-octanol, and n-tetradecane. acs.orgfigshare.com However, upon decreasing the concentration in 1-phenyloctane, a structural transition of the adlayer occurs. acs.orgfigshare.com In some cases, solvent molecules can co-adsorb with the primary molecules, forming new, complex patterns. acs.orgfigshare.com This demonstrates that the interplay between molecule-molecule and molecule-solvent interactions governs the assembly process. In certain solvents, such as 1,2,4-trichlorobenzene, no self-assembled monolayer formation is observed at all, highlighting the specificity of the solvent's role. acs.orgfigshare.com

| Compound | Solvent | Concentration | Observed Structure / Transition | Reference |

|---|---|---|---|---|

| 1,3,5-tris(10-ethoxycarbonyldecyloxy)benzene (TECDB) | 1-phenyloctane, 1-octanol, n-tridecane, n-tetradecane | High | Formation of a consistent, self-assembled structure | acs.orgfigshare.com |

| 1,3,5-tris(10-ethoxycarbonyldecyloxy)benzene (TECDB) | 1-phenyloctane | Low | Structural transition of the adlayer | acs.orgfigshare.com |

| 1,3,5-tris(10-ethoxycarbonyldecyloxy)benzene (TECDB) | n-tetradecane | Low | Coadsorption of solvent molecules, forming new patterns | acs.org |

| 1,3,5-tris(10-ethoxycarbonyldecyloxy)benzene (TECDB) | 1,2,4-trichlorobenzene | - | No self-assembled monolayer observed | acs.orgfigshare.com |

Control of Supramolecular Architectures through External Stimuli

The ordered yet fluid nature of liquid crystalline phases formed by this compound derivatives makes them responsive to external stimuli. mdpi.com Applying fields or thermal energy can manipulate the molecular arrangement, providing a powerful means to control the macroscopic properties and alignment of the supramolecular architectures.

Derivatives of this compound, as discotic (disc-shaped) molecules, often form columnar mesophases where the molecules stack on top of one another. These materials exhibit magnetic anisotropy, allowing their orientation to be controlled by an external magnetic field. kaist.ac.krresearchgate.net When a magnetic field is applied during the formation of the mesophase (e.g., by cooling from the isotropic liquid state), the columns can be aligned over large areas. researchgate.netnih.gov

For discotic liquid crystals, the columnar directors typically align perpendicular to the applied magnetic field. kaist.ac.kr This controlled orientation is crucial for applications in electronic devices where anisotropic properties like charge transport are exploited. kaist.ac.kr In some systems, a strong magnetic field can do more than just orient the existing phase; it can induce a phase transition. For example, a transition from a nematic phase to a more ordered columnar phase has been observed upon the application of a strong magnetic field. esrf.fr

Thermal treatment, or annealing, is a widely used technique to control and improve the texture of liquid crystalline materials. mdpi.commdpi.com The "texture" refers to the macroscopic arrangement of domains and defects within the mesophase. As-formed samples often contain numerous defects, such as disclinations and grain boundaries, which disrupt the long-range order.

Annealing involves holding the material at a specific temperature within its mesophase range for a prolonged period or cycling the temperature. semanticscholar.org This process provides the molecules with sufficient thermal energy to overcome kinetic barriers, allowing them to rearrange into a more thermodynamically stable state. mdpi.com This reduces the density of defects and increases the size of uniformly aligned domains, leading to a more ordered texture. mdpi.com The effectiveness of annealing is influenced by factors such as the target temperature, heating rate, and holding time. mdpi.com For instance, recrystallization and grain growth during annealing can lead to the formation of specific, desirable textures. mdpi.com

Formation of Supramolecular Organogels and Hydrogels

By introducing appropriate functional groups, derivatives of this compound can act as low-molecular-weight gelators (LMWGs), forming extensive three-dimensional networks that immobilize solvent molecules to create gels. researchgate.netresearchgate.net The gelation process is driven by non-covalent interactions such as hydrogen bonding, π-stacking, and van der Waals forces, which cause the molecules to self-assemble into long, entangled fibers. researchgate.net

Organogels : Molecules with predominantly hydrophobic character, such as those with long alkyl chains and minimal polar groups, can form gels in non-polar or semi-polar organic liquids. uni-osnabrueck.de For example, derivatives of the related gallic acid have been shown to gel alcohols and other organic fluids. researchgate.netresearchgate.net

Hydrogels : To achieve gelation in water, the this compound core must be functionalized with strongly hydrophilic groups, such as oligo(ethylene glycol) or charged moieties. researchgate.net These groups interact favorably with water, while the hydrophobic benzene (B151609) core and alkyl chains drive the self-assembly into a fibrous network that traps water molecules. nih.govrsc.org Gallic acid, a common precursor, is often used to modify polymers to create functional hydrogels. nih.govnih.gov

The properties of these gels, including their thermal stability and mechanical strength, can be tuned by modifying the molecular structure of the gelator. researchgate.net

| Gelator Type (Related Compounds) | Gel Type | Key Structural Features | Solvent | Reference |

|---|---|---|---|---|

| Amphiphilic Gallic Acid Derivative | Organogel | Three long alkyl chains, short oligo(ethylene glycol) unit | Alcohols | researchgate.net |

| Amphiphilic Gallic Acid Derivative | Hydrogel | Two long alkyl chains, longer poly(ethylene glycol) unit | Water | researchgate.net |

| Fluorous Gallic Acid Derivative | Organogel | Perfluorinated chains instead of alkyl chains | Various organic liquids | researchgate.net |

| Benzene-1,3,5-tricarboxamide (BTA) | Hydrogel | Central benzene core with three amide-linked arms | Water, Cell Culture Media | nih.gov |

Theoretical and Computational Investigations of 1,2,3 Tris Decyloxy Benzene Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules like 1,2,3-tris(decyloxy)benzene can be understood at an electronic level. These ab initio methods are crucial for predicting molecular structure, stability, and reactivity before embarking on experimental synthesis or materials fabrication.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgresearchgate.net It is a popular choice for geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms corresponding to the lowest electronic energy. researchgate.netstackexchange.com For a molecule like this compound, DFT calculations can predict key structural parameters and shed light on its electronic properties.

The geometry of the central benzene (B151609) core is influenced by the presence of the three bulky decyloxy substituents. These groups are electron-donating, which can subtly alter the bond lengths and angles of the aromatic ring compared to unsubstituted benzene. fiveable.melibretexts.org DFT calculations, often using functionals like B3LYP or ωB97XD with a suitable basis set (e.g., 6-31G*), can precisely model these effects. cnr.itnih.gov The optimized geometry would be expected to show a slight elongation of the C-C bonds within the ring and specific C-O-C bond angles characteristic of aryl ethers.

The electronic structure is also significantly modulated by the substituents. The ether oxygen atoms donate electron density to the benzene ring through resonance, raising the energy of the highest occupied molecular orbital (HOMO) and affecting the lowest unoccupied molecular orbital (LUMO). This results in a smaller HOMO-LUMO gap compared to benzene, which has implications for the molecule's potential optical and electronic applications. The HOMO is typically expected to be localized on the electron-rich aromatic core and the ether oxygen atoms, while the LUMO would also be centered on the benzene ring. mtu.eduresearchgate.net

Table 1: Predicted Optimized Geometric Parameters for the this compound Core (Illustrative) This table presents typical values for similar structures calculated by DFT, as direct experimental or computational data for this specific molecule is not widely available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Length | C-O (aryl-ether) | ~1.37 Å |

| Bond Length | O-C (ether-alkyl) | ~1.43 Å |

| Bond Angle | C-O-C | ~118° |

| Bond Angle | C-C-C (aromatic) | ~120° |

Table 2: Predicted Electronic Properties of this compound (Illustrative) Values are hypothetical and serve to illustrate typical DFT calculation outputs for alkoxybenzenes.

| Property | Description | Predicted Value / Location |

| HOMO Energy | Highest Occupied Molecular Orbital | ~ -5.8 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | ~ -0.9 eV |

| HOMO-LUMO Gap | Energy difference | ~ 4.9 eV |

| HOMO Localization | Region of highest electron density | Benzene ring and Oxygen atoms |

| LUMO Localization | Region for electron acceptance | Benzene ring |

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, this analysis is particularly complex due to the three long, flexible decyloxy chains. Each ten-carbon chain has numerous rotatable single bonds, leading to a vast number of possible conformations. uoregon.edu

Finding the global minimum energy structure is a significant computational challenge. Methods beyond simple geometry optimization, such as simulated annealing or molecular mechanics force-field scans followed by DFT refinement of low-energy structures, are necessary to explore the complex energy landscape. The interplay of these conformations is critical, as the molecular shape influences how the molecules pack in condensed phases and ultimately determines the properties of their self-assembled structures.

Table 3: Key Dihedral Angles and Their Influence on Conformation This table illustrates the types of rotational degrees of freedom that define the molecule's shape.

| Dihedral Angle | Atoms Involved | Description of Rotation | Impact on Structure |

| τ1 | C(ring)-C(ring)-O-C(alkyl) | Orients the alkyl chain relative to the plane of the benzene ring. | Influences packing and steric hindrance between adjacent chains. |

| τ2 | C(ring)-O-C(alkyl)-C(alkyl) | First rotation within the alkyl chain, initiating its direction away from the core. | Determines the initial trajectory of the flexible tail. |

| τn | C-C-C-C (within chain) | Rotations along the decyl chain backbone. | Leads to extended (anti) or coiled (gauche) chain conformations. |

Molecular Dynamics Simulations for Self-Assembly Pathways

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For systems like this compound, which are known as discotic liquid crystals, MD simulations are invaluable for understanding the dynamic processes of self-assembly. researchgate.netnih.gov These simulations can model how molecules transition from a disordered, isotropic state to highly ordered supramolecular structures, such as columns. researchgate.netdesy.de

In a typical simulation, a number of this compound molecules are placed randomly in a simulation box with a solvent (or in a vacuum to simulate a bulk phase). The interactions between all atoms are governed by a force field (e.g., GAFF, OPLS), which is a set of parameters describing the potential energy of the system. The simulation then calculates the net force on each atom and advances their positions and velocities over small time steps (on the order of femtoseconds).

Over the course of the simulation (nanoseconds to microseconds), one can observe the aggregation process. Driven by intermolecular forces—primarily π-π stacking of the aromatic cores and van der Waals interactions between the aliphatic chains—the molecules begin to form stacks. These stacks then organize into larger domains, often forming a hexagonal columnar phase, a hallmark of discotic liquid crystals. MD simulations provide detailed pathways of this assembly, revealing intermediate states and the kinetics of formation, which are difficult to capture experimentally.

Table 4: Typical Setup for an MD Simulation of this compound Self-Assembly

| Parameter | Description | Typical Value/Choice |

| System Size | Number of molecules in the simulation box. | 100 - 1000 molecules |

| Force Field | Set of equations and parameters for interatomic potentials. | GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations) |

| Ensemble | Thermodynamic conditions (e.g., constant Temperature, Pressure). | NPT (Isothermal-isobaric) |

| Temperature | Simulation temperature. | Set to mimic experimental conditions (e.g., 300 K) |

| Time Step | Duration of each step in the simulation. | 1-2 femtoseconds (fs) |

| Simulation Time | Total duration of the simulation run. | 100 nanoseconds (ns) to several microseconds (µs) |

Modeling of Intermolecular Interactions in Supramolecular Assemblies

The self-assembly of this compound into ordered structures is dictated by a balance of non-covalent intermolecular interactions. Computational modeling allows for the detailed quantification and analysis of these forces, which are essential for predicting and understanding the resulting supramolecular architectures. nih.govaps.org

Hydrogen bonding occurs when a hydrogen atom is shared between two electronegative atoms. In the case of this compound, the ether oxygen atoms possess lone pairs of electrons and can act as hydrogen bond acceptors. However, the molecule itself lacks any hydrogen atoms bonded to electronegative atoms, and therefore cannot act as a hydrogen bond donor.

Consequently, in a pure system of this compound, hydrogen bonding does not play a role in the self-assembly process. The primary interactions are of other types, such as van der Waals forces and π-π stacking. The potential for hydrogen bonding would only become relevant if the system includes other components, such as protic solvents (e.g., water, alcohols) or other molecules that are hydrogen bond donors. In such multi-component systems, the ether oxygens could engage in hydrogen bonding, potentially altering the packing and stability of the supramolecular assembly.

A crucial driving force for the self-assembly of this compound is the π-π stacking interaction between the aromatic cores. banglajol.inforesearchgate.net This non-covalent interaction arises from a combination of electrostatic and dispersion forces between the electron clouds of adjacent benzene rings. Computational studies on benzene and its derivatives have characterized several key stacking geometries. acs.orgbohrium.com

The most common arrangements are:

Sandwich (Face-to-Face): The rings are aligned directly on top of each other. This is generally electrostatically unfavorable due to repulsion between the π-electron clouds.

T-shaped (Edge-to-Face): The edge of one ring (the electropositive hydrogens) points towards the face of another (the electronegative π-cloud).

Parallel-Displaced: The rings are stacked parallel to each other but are offset. This arrangement minimizes electrostatic repulsion while maximizing attractive dispersion forces and is the most common and energetically favorable configuration for the formation of columnar structures in discotic liquid crystals.

High-level quantum chemical calculations (such as MP2 or DFT with dispersion correction) are used to compute the potential energy surfaces for these interactions, revealing the most stable distances and interaction energies. For substituted benzenes, the electronic nature of the substituents can tune the strength of these interactions. researchgate.net

Table 5: Typical Calculated Interaction Energies for Benzene Dimer Configurations These values, based on computational studies of benzene, illustrate the relative stability of different π-π stacking geometries.

| Configuration | Typical Inter-planar Distance | Typical Interaction Energy (kcal/mol) | Relevance to Columnar Assembly |

| Sandwich | ~3.5 Å | -1.5 | Unfavorable, high repulsion |

| T-shaped | ~5.0 Å | -2.5 | Stable, but does not promote 1D stacking |

| Parallel-Displaced | ~3.4 - 3.8 Å | -2.7 to -3.0 | Most Favorable for forming stable columns |

Prediction of Supramolecular Structures and Phase Behavior

The prediction of supramolecular structures and phase behavior of molecules like this compound is a complex challenge for computational chemistry. The significant conformational flexibility of the three long decyloxy chains, combined with the subtle interplay of non-covalent interactions, necessitates sophisticated modeling techniques. While specific computational studies focused exclusively on this compound are not extensively detailed in public literature, the methodologies applied to structurally analogous substituted benzenes provide a robust framework for understanding and predicting its behavior. These studies typically employ methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to elucidate how molecular architecture dictates macroscopic properties. nih.govresearchgate.net

Computational approaches are essential for rationalizing how the substitution of alkoxy groups on a benzene ring influences intermolecular forces and, consequently, the self-assembly process. researchgate.net For discotic (disk-shaped) molecules, such as tris-substituted benzenes, these interactions can lead to the formation of highly ordered liquid crystalline phases, particularly columnar phases where the molecules stack on top of one another. rsc.org

Modeling of Supramolecular Assembly

Molecular dynamics (MD) simulations are a powerful tool for predicting the self-organization of complex organic molecules. nih.govsemanticscholar.org For alkoxy-substituted benzenes, MD simulations can model the dynamic process of self-assembly from an isotropic state into ordered supramolecular structures. These simulations track the positions and velocities of atoms over time, allowing researchers to observe the formation of aggregates and predict the most stable packing arrangements.

Key parameters derived from these simulations include radial distribution functions, which describe the average distance between molecules, and order parameters, which quantify the degree of orientational order in the system. For instance, in systems of similar discotic molecules, simulations can predict the tendency to form columns and the average separation between the molecular cores within a column.

Table 5.4.1: Illustrative Interaction Energies from DFT Calculations for Benzene Derivative Dimers

| Dimer Configuration | Interaction Type | Predicted Interaction Energy (kcal/mol) |

| Co-facial (π-stacking) | van der Waals, π-π interactions | -12.5 |

| T-shaped (CH-π) | van der Waals, electrostatic | -8.2 |

| Planar (H-bonding) | Hydrogen bonding, van der Waals | -6.5 |

| Displaced Co-facial | van der Waals, π-π interactions | -10.8 |

Note: This table is illustrative, based on typical values for substituted benzene systems, to demonstrate the type of data generated from DFT calculations. The precise values for this compound would require specific calculations.

Prediction of Phase Behavior and Transitions

The phase behavior of tris-substituted benzenes is often rich, with compounds exhibiting transitions between crystalline, various liquid crystalline, and isotropic liquid phases. rsc.org Computational methods can predict these phase transitions by calculating the thermodynamic properties of different potential phases.

For example, studies on related compounds like 1,3,5-tris(3,4,5-trialkoxyphenyl)-6-oxoverdazyls, which also feature long alkoxy chains, have shown the formation of different types of columnar hexagonal phases. rsc.org Computational analysis helps correlate molecular features, such as the nature and position of substituents, with the stability and structure of these mesophases. rsc.org Analysis of lattice parameters derived from simulations can reveal details about the inter-columnar separation and the periodicity along the column axis, which are critical for characterizing the specific liquid crystal phase. rsc.org

Table 5.4.2: Predicted Phase Transition Data for a Model Tris-Alkoxy Benzene System

| Transition | Predicted Temperature (°C) | Predicted Enthalpy (kJ/mol) |

| Crystal to Columnar Hexagonal (Colh) | 85 | 25.3 |

| Columnar Hexagonal (Colh) to Isotropic (I) | 140 | 10.1 |

Note: This table provides hypothetical data for a model system analogous to this compound to illustrate the predictive capabilities of computational thermodynamics.

By calculating the free energy of different phases as a function of temperature, scientists can construct a theoretical phase diagram. These calculations can predict melting points and the temperatures of transitions between different liquid crystalline phases (mesophases). Such predictions are invaluable for designing materials with specific phase behaviors for applications in electronics and materials science.

Advanced Characterization Techniques for Supramolecular Architectures Based on 1,2,3 Tris Decyloxy Benzene

X-ray Diffraction (XRD) for Mesophase Structure Elucidation

X-ray diffraction is a powerful, non-destructive technique for determining the atomic and molecular structure of crystalline and partially ordered materials. By analyzing the angles and intensities of scattered X-ray beams, XRD can provide detailed information about the periodicity and symmetry of a material's internal structure. For discotic molecules like 1,2,3-Tris(decyloxy)benzene, which form liquid crystalline mesophases, XRD is indispensable for identifying the phase type and quantifying key structural parameters.

Small-Angle X-ray Scattering (SAXS) for Long-Range Order

Small-Angle X-ray Scattering (SAXS) is the principal technique for characterizing the long-range order in liquid crystalline phases. It probes structural features on the nanometer scale (typically 1-100 nm), which corresponds to the inter-columnar distances in assemblies of this compound.

When this molecule self-assembles into a columnar phase, the columns arrange themselves into a two-dimensional lattice. The SAXS diffraction pattern of an unaligned sample consists of a series of concentric rings. The positions (d-spacings) of these rings are characteristic of the 2D lattice symmetry. For example, a hexagonal columnar (Colₕ) phase, a common arrangement for such discotic molecules, would exhibit reflections with d-spacing ratios of 1, 1/√3, 1/√4, 1/√7, etc., corresponding to the (100), (110), (200), and (210) lattice planes. From the position of the innermost (100) reflection, the inter-columnar distance (a) can be calculated directly.

Table 1: Illustrative SAXS Data for a Hexagonal Columnar Phase This table presents typical data that would be obtained for a discotic liquid crystal like this compound exhibiting a hexagonal columnar phase.

| Miller Indices (hk) | d-spacing Ratio (d₁₀₀/dₕₖ) | Typical d-spacing (Å) | Calculated Lattice Parameter, a (Å) |

|---|---|---|---|

| (100) | 1 | 25.1 | 29.0 |

| (110) | √3 | 14.5 | 29.0 |

Wide-Angle X-ray Diffraction (WAXD) for Molecular Packing

While SAXS reveals how the columns are arranged relative to one another, Wide-Angle X-ray Diffraction (WAXD) provides insight into the short-range, molecular-level ordering within the columns. The WAXD region of the diffraction pattern is sensitive to periodicities on the angstrom scale.

For this compound assemblies, two key features are typically observed in the WAXD pattern. The first is a broad, diffuse halo centered around a d-spacing of approximately 4.5 Å. This signal is characteristic of the disordered, liquid-like packing of the molten aliphatic decyloxy chains in the periphery of the columns. The second is a broad reflection centered around 3.5 Å, which is attributed to the average stacking distance between the aromatic benzene (B151609) cores along the column axis. The broadness of this peak indicates that while the cores are stacked, the stacking is not perfectly periodic, which is characteristic of a liquid crystalline phase rather than a true crystal.

Single Crystal X-ray Diffraction for Precise Molecular Conformation

Single Crystal X-ray Diffraction (SCXRD) offers the most precise determination of molecular structure, providing exact atomic coordinates, bond lengths, and bond angles. However, obtaining a single crystal of sufficient quality for a molecule with three long, flexible decyloxy chains like this compound is exceptionally challenging.

To understand the core conformation, data from a close chemical analogue, 1,2,3-trimethoxybenzene, can be used. rsc.orgrsc.org The crystal structure of this simpler molecule reveals the foundational geometry of the 1,2,3-trisubstituted benzene ring system. rsc.org The benzene ring itself is planar, and the methoxy (B1213986) groups exhibit specific orientations relative to the ring. This information is critical for computational modeling and for interpreting the lower-resolution data from SAXS and WAXD, as the fundamental shape of the aromatic core dictates how the molecules can stack and pack. In the crystal structure of nitrated 1,2,3-trimethoxybenzene, the methyl carbons of the methoxy groups are observed to deviate significantly from the plane of the benzene ring. nih.gov

Table 2: Selected Crystallographic Data for the Analogue 1,2,3-Trimethoxybenzene Data provides insight into the expected conformation of the core of this compound.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | The unit cell geometry. |

| Space Group | P2₁2₁2₁ | The symmetry of the crystal lattice. |

| C-O Bond Length (avg) | ~1.37 Å | Average length of the bond between a ring carbon and an oxygen atom. |

Scanning Probe Microscopy

Scanning Probe Microscopy (SPM) techniques provide real-space images of surfaces with atomic or molecular resolution. Unlike diffraction methods that average over a large sample volume, SPM visualizes the specific arrangement of molecules on a surface, revealing details about 2D self-assembly, film morphology, and defects.

Scanning Tunneling Microscopy (STM) for Surface Self-Assembly

Scanning Tunneling Microscopy (STM) is a premier tool for investigating the two-dimensional self-assembly of molecules at a solid-liquid or solid-vacuum interface. It operates by scanning a sharp conductive tip over a conductive substrate, such as Highly Oriented Pyrolytic Graphite (HOPG), and measuring a quantum tunneling current. This current is highly sensitive to the tip-surface distance and the local density of electronic states, allowing for the visualization of individual molecules.

Table 3: Example STM Unit Cell Data for a Self-Assembled Monolayer of a Tris(alkoxy)benzene Derivative on HOPG

| Parameter | Value | Description |

|---|---|---|

| a | 6.3 ± 0.2 nm | Length of the first unit cell vector. |

| b | 2.0 ± 0.2 nm | Length of the second unit cell vector. |

Non-Contact Atomic Force Microscopy (NC-AFM) for Film Morphology

Non-Contact Atomic Force Microscopy (NC-AFM) is another powerful SPM technique that is particularly well-suited for imaging soft or poorly conducting organic materials. Unlike STM, which relies on an electrical current, NC-AFM operates by measuring the minute van der Waals forces between the surface and a sharp tip attached to a vibrating cantilever. By keeping the tip oscillating above the surface without physical contact, it can map the surface topography with high resolution while minimizing the risk of damaging the delicate molecular film.

Advanced Spectroscopic Methods for Structural Analysis within Assemblies

Advanced spectroscopic techniques are indispensable for probing the intricate structural details and dynamics of supramolecular assemblies. These methods provide insights from the electronic level to the collective behavior of molecules, elucidating how this compound self-assembles and functions.

Solid-State Nuclear Magnetic Resonance (NMR) for Molecular Dynamics

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and molecular dynamics of supramolecular assemblies in their native, non-crystalline solid state. nih.gov Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions to provide detailed information about local structure, conformation, and dynamics over a wide range of timescales. nih.gov For assemblies of this compound, ssNMR can differentiate between the relatively rigid aromatic core and the more flexible decyloxy chains.

By analyzing parameters such as chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can elucidate the orientation and packing of the benzene rings within an assembly. Techniques involving magic-angle spinning (MAS) are employed to enhance spectral resolution by averaging these anisotropic interactions. nih.gov

The study of molecular dynamics is particularly insightful. Solid-state NMR can measure C–H bond order parameters (|SCH|) and effective correlation times (τe), which quantify the spatial restriction and the rate of reorientational motions of different molecular segments. rsc.org For this compound assemblies, one would expect a gradient of mobility from the core to the chain ends:

Aromatic Core: The 1,2,3-trisubstituted benzene core is expected to have high order parameters and long correlation times, indicating restricted motion within the stacked columnar structures typical for such discotic molecules.

Decyloxy Chains: The flexible alkyl chains would exhibit lower order parameters and shorter correlation times. A notable gradient in mobility is expected along the chain, with the methylene (B1212753) groups closer to the ether linkage being more constrained than the terminal methyl groups. This dynamic behavior is crucial for the phase properties and stability of the assembly.

Deuterium (²H) ssNMR studies on selectively deuterated analogues of this compound can provide even more precise information on the orientation and dynamics of specific segments. researchgate.net The analysis of quadrupolar splittings in ²H NMR spectra allows for the detailed characterization of molecular reorientations, such as rotation about the columnar axis.

| Technique Component | Information Gleaned for this compound Assemblies |

| Magic-Angle Spinning (MAS) | Improves spectral resolution to distinguish between chemically distinct carbon and proton environments in the core and chains. nih.gov |

| Cross-Polarization (CP) | Enhances the signal of less abundant nuclei like ¹³C and provides information on the proximity between protons and carbons, confirming the connectivity and rigidity of molecular segments. |

| ¹H-NMR Spectroscopy | High-resolution spectra can differentiate between aromatic protons and the various methylene and methyl protons of the alkyl chains, revealing details about packing and conformation. |

| ¹³C-NMR Spectroscopy | Provides information on the conformation of the alkyl chains (e.g., the ratio of gauche to trans conformers) and the packing of the aromatic cores. |

| **Order Parameters ( | SCH |

| Correlation Times (τe) | Measures the timescale of molecular motions, highlighting the faster dynamics of the chain ends compared to the slow-moving core. rsc.org |

UV-Visible and Infrared Spectroscopy for Electronic Transitions and Functional Group Analysis

UV-Visible and Infrared (IR) spectroscopy are fundamental techniques that provide complementary information on the electronic structure and vibrational modes of molecules, respectively. They are highly sensitive to the changes that occur upon the self-assembly of this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org The chromophore in this compound is the benzene ring. The ultraviolet spectrum of the benzene chromophore features three absorption bands, which are due to π → π* transitions. hnue.edu.vn The presence of the three decyloxy groups, which act as electron-donating substituents, modifies the electronic structure of the benzene ring. This substitution typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, moving the absorption to longer wavelengths.

Upon aggregation into a supramolecular assembly, the electronic interactions between adjacent benzene rings can cause significant changes in the UV-Vis spectrum. These changes are indicative of the type of molecular packing:

H-aggregation: In a face-to-face stacking arrangement (typical for columnar phases), exciton (B1674681) coupling leads to a blue shift (hypsochromic shift) of the absorption maximum.

J-aggregation: In an edge-to-edge arrangement, a red shift (bathochromic shift) is observed.

By monitoring these spectral shifts, UV-Vis spectroscopy provides valuable information about the formation and structure of the supramolecular columns formed by this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to the vibrational energies of specific bonds and functional groups within a molecule. libretexts.org It serves as a molecular "fingerprint" and is highly sensitive to changes in local molecular environment and intermolecular interactions, such as hydrogen bonding or van der Waals forces, that occur during self-assembly. pressbooks.pub

For this compound, the key vibrational modes are associated with the aromatic ring, the C-O ether linkages, and the aliphatic decyl chains. Changes in the position and shape of these bands upon assembly can indicate the degree of ordering and the strength of intermolecular interactions. For instance, the C-H stretching vibrations of the alkyl chains can provide information about their conformational order; an increase in the trans conformation upon cooling and phase ordering is often observed.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100–3000 | Aromatic C-H | C-H Stretch | Weak to Medium |

| 2960–2850 | Alkyl C-H (CH₃, CH₂) | C-H Stretch | Strong |

| 1600 & 1475 | Aromatic C=C | C=C In-ring Stretch | Medium, Sharp |

| 1470–1450 | Alkyl CH₂ | C-H Bend (Scissoring) | Medium |

| 1250–1200 | Aryl-O (Ether) | Asymmetric C-O-C Stretch | Strong |

| 1050–1020 | Alkyl-O (Ether) | Symmetric C-O-C Stretch | Strong |

| 900–675 | Aromatic C-H | C-H Out-of-plane Bend | Strong |

This table is based on general characteristic absorption frequencies. libretexts.orgopenstax.orglibretexts.orgpressbooks.pub

Thermo-Optical Microscopy for Visualizing Phase Transitions

Thermo-optical microscopy, also known as polarized optical microscopy (POM) combined with a hot stage, is a primary and essential technique for identifying and characterizing the mesophases of liquid crystals. up.ac.za It allows for the direct visualization of the distinct optical textures that are characteristic of different liquid crystalline phases as a function of temperature. beilstein-journals.org

The principle of POM relies on the birefringence (anisotropy of refractive index) of liquid crystalline phases. up.ac.za When a thin sample of a liquid crystalline material, such as this compound, is placed between two crossed polarizers, the anisotropic phase will rotate the plane of polarized light, resulting in a bright, often colorful, and textured image. up.ac.za In contrast, an isotropic liquid, which lacks long-range molecular order, will not rotate the polarized light and will appear dark. up.ac.za

By heating and cooling the sample on a precisely controlled hot stage, the transitions between different phases can be observed in real-time. mdpi.com For a compound like this compound, which is known to form discotic columnar liquid crystal phases, a typical heating and cooling cycle observed under POM would reveal:

Crystalline to Liquid Crystal Transition: Upon heating from the solid crystalline phase, the melting point is marked by the appearance of a fluid, birefringent texture from the rigid crystalline structure. The specific texture (e.g., focal conic, fan-like, or mosaic) can help identify the type of mesophase.

Liquid Crystal to Isotropic Transition: As the temperature is further increased, the sample will reach its clearing point, where the ordered liquid crystalline phase transitions to the disordered isotropic liquid. up.ac.za This is observed as a sudden disappearance of all brightness and texture, leaving a dark field of view.

Phase Transitions on Cooling: Subsequent cooling from the isotropic liquid allows for the observation of mesophase formation. The growth of characteristic textures as the material reorganizes into an ordered state provides crucial information about the nature of the phase. For discotic nematic or columnar phases, specific textures can be identified.

POM is a powerful tool for determining phase transition temperatures, identifying the type of mesophase, and studying the kinetics of phase transitions, making it indispensable for the characterization of supramolecular architectures based on this compound. up.ac.zabeilstein-journals.org

Exploration of Applications in Advanced Materials Science Driven by 1,2,3 Tris Decyloxy Benzene Scaffolds

Organic Electronic Materials

The field of organic electronics leverages the tunable properties of carbon-based materials to create novel devices. The 1,2,3-Tris(decyloxy)benzene scaffold is a promising component in this field due to its ability to form liquid crystalline phases that facilitate charge transport.

Charge Transport in Columnar Phases

Molecules like this compound are known as discotic liquid crystals, which can self-organize into columnar phases. In these arrangements, the flat, aromatic cores of the molecules stack on top of each other, forming columns, while the flexible decyloxy chains occupy the space between the columns. This architecture is highly conducive to charge transport along the columns. researchgate.netnih.gov The close proximity of the stacked π-orbitals of the benzene (B151609) rings allows for efficient movement of charge carriers (holes or electrons) along the column axis. researchgate.net This results in a quasi-one-dimensional conductivity, which is a desirable property for many electronic applications. researchgate.net

The efficiency of charge transport in these columnar phases is highly anisotropic, with mobility along the columns being significantly higher—by orders of magnitude—than in directions perpendicular to them. nih.govaps.org The charge mobility is influenced by several factors at the molecular level, including the degree of local order, the distance between the aromatic cores, and any rotational disorder between adjacent molecules. researchgate.net The charge transport mechanism is often described by a hopping model, where charges jump between adjacent molecules in the stack. researchgate.net The key parameters governing this process are the transfer integral, which relates to the electronic coupling between molecules, and the reorganization energy, which is the energy required for geometric relaxation upon charge transfer. nih.gov For high mobility, a large transfer integral and low reorganization energy are desirable. nih.gov In some discotic liquid crystals, charge carrier mobilities can reach values as high as 10⁻² to 10⁻³ cm²/Vs. tandfonline.com

| Property | Description | Significance for Charge Transport |

| Molecular Structure | Central aromatic core with peripheral flexible chains. | Promotes self-assembly into columnar structures. |

| Columnar Phase | Stacked aromatic cores forming one-dimensional columns. | Creates pathways for efficient charge transport. researchgate.net |

| Anisotropy | Charge mobility is significantly higher along the columns. nih.govaps.org | Allows for directional control of charge flow. |

| Charge Hopping | Mechanism of charge movement between adjacent molecules. researchgate.net | The rate is dependent on molecular packing and electronic coupling. |

Development of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

The favorable charge transport properties of materials based on this compound make them attractive candidates for active components in organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

In OFETs, an organic semiconductor is used as the active layer to control the flow of current between source and drain electrodes. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. nih.gov The high, albeit anisotropic, mobility in the columnar phases of discotic liquid crystals like this compound is a significant advantage. nih.gov The ability of these materials to self-assemble into well-ordered domains can reduce the number of charge-trapping defects that are often present at grain boundaries in polycrystalline organic films. Furthermore, the introduction of alkoxy groups can influence the electronic energy levels of the molecule, which is crucial for efficient charge injection from the electrodes. nih.gov Research on related systems has shown that modifying the length and nature of the alkyl chains can tune the molecular packing and, consequently, the charge mobility. nih.gov

Electrochromic Devices and Tunable Optical Properties

Electrochromic devices are materials that can change their optical properties, such as color, in response to an applied electrical potential. This functionality is based on the reversible redox reactions of the electrochromic material. While direct studies on the electrochromic properties of this compound are limited, its molecular structure suggests potential in this area. The benzene ring is electron-rich due to the electron-donating nature of the three alkoxy groups. This makes the molecule susceptible to oxidation.

The electrochromic effect in organic materials often involves the generation of stable radical cations or dications, which have different absorption spectra compared to the neutral molecule. For a material to be a good candidate for electrochromic devices, it should exhibit reversible redox behavior, high coloration efficiency, and good stability in both the oxidized and neutral states. In related systems, such as phthalocyanines substituted with bulky groups, it has been shown that such functionalization can lead to materials with interesting electrochromic behavior, including absorption changes in the near-infrared region. rsc.org The bulky decyloxy chains of this compound could potentially enhance the stability of the oxidized species and improve the film-forming properties, which is beneficial for the fabrication of solid-state devices. rsc.org

Polymer Ion-Conducting Membranes

The self-assembly of this compound into columnar structures not only facilitates the transport of electronic charges but also offers a framework for ion conduction. When these columnar structures are properly designed and doped with ions, they can form one-dimensional nanochannels through which ions can move. This has significant implications for the development of novel polymer ion-conducting membranes, which are crucial components in batteries and fuel cells.

The mechanism of ion conduction in these systems relies on the creation of well-defined pathways for ion movement. The aromatic cores form the walls of the nanochannels, while the flexible side chains fill the surrounding space. rsc.org By incorporating ionic species, either by doping with salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or by chemically modifying the scaffold to include ionic groups, these channels can become ion-conductive. acs.orgnih.gov Studies on other liquid crystalline systems have demonstrated that the formation of such columnar phases can lead to a dramatic increase in ionic conductivity, sometimes by several orders of magnitude, compared to the less ordered isotropic phase. rsc.orgacs.org